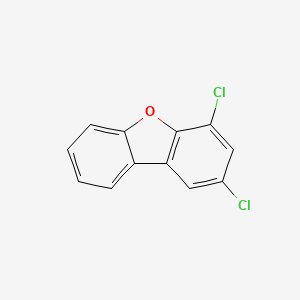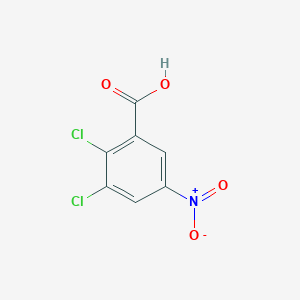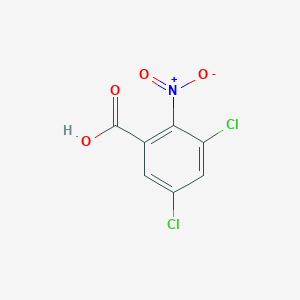![molecular formula C8H10N2 B3025419 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine CAS No. 1314975-12-6](/img/structure/B3025419.png)
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine
Übersicht
Beschreibung
6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . This reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkylating agents such as benzyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one analogues.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated derivatives such as 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinases by binding to the enzyme’s active site, thereby blocking its activity . The compound’s structure allows it to form stable interactions with the target proteins, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another heterocyclic compound with a similar fused ring system.
2,3-Cyclopentenopyridine: A related compound with a slightly different ring structure.
Uniqueness
6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-3-6-1-2-10-5-7(6)4-8/h1-2,5,8H,3-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKOWFKLZEZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


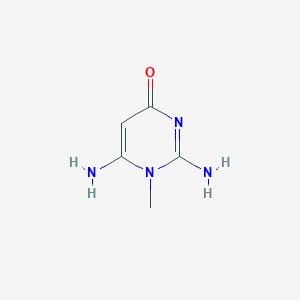
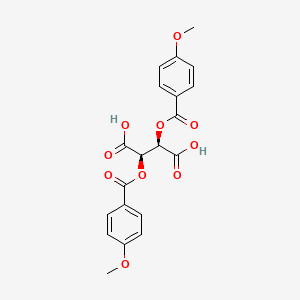
![[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B3025339.png)
![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)
![1,4-Diazaspiro[5.5]undecane-3,5-dione](/img/structure/B3025343.png)

![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)

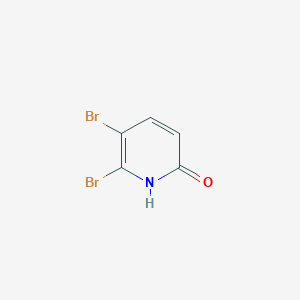
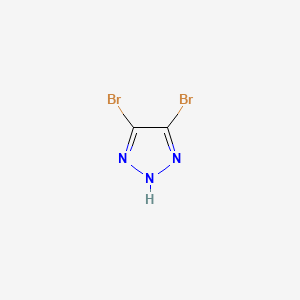
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)
